

H-Ala-Ala-Tyr-OH chemical properties and structure

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Compound of Interest

Compound Name: *H-Ala-ala-tyr-OH*

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An In-depth Technical Guide to **H-Ala-Ala-Tyr-OH**: Chemical Properties, Structure, and Analysis

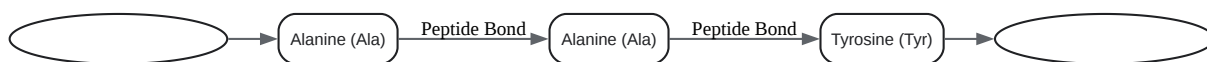
This technical guide provides a comprehensive overview of the tripeptide **H-Ala-Ala-Tyr-OH** (Alanyl-Alanyl-Tyrosine). It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical and physical properties, structure, synthesis, and analytical characterization. This document includes detailed experimental protocols and logical workflows to facilitate its use in a research setting.

Chemical Structure and Properties

H-Ala-Ala-Tyr-OH is a tripeptide composed of two L-alanine residues and one L-tyrosine residue at the C-terminus. The presence of the phenolic hydroxyl group on the tyrosine side chain is a key determinant of its chemical properties and potential biological activities.^[1]

Structure

The primary structure consists of the amino acid sequence L-Alanyl-L-Alanyl-L-Tyrosine, connected by peptide bonds.



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Caption: Linear sequence of **H-Ala-Ala-Tyr-OH**.

Chemical and Physical Properties

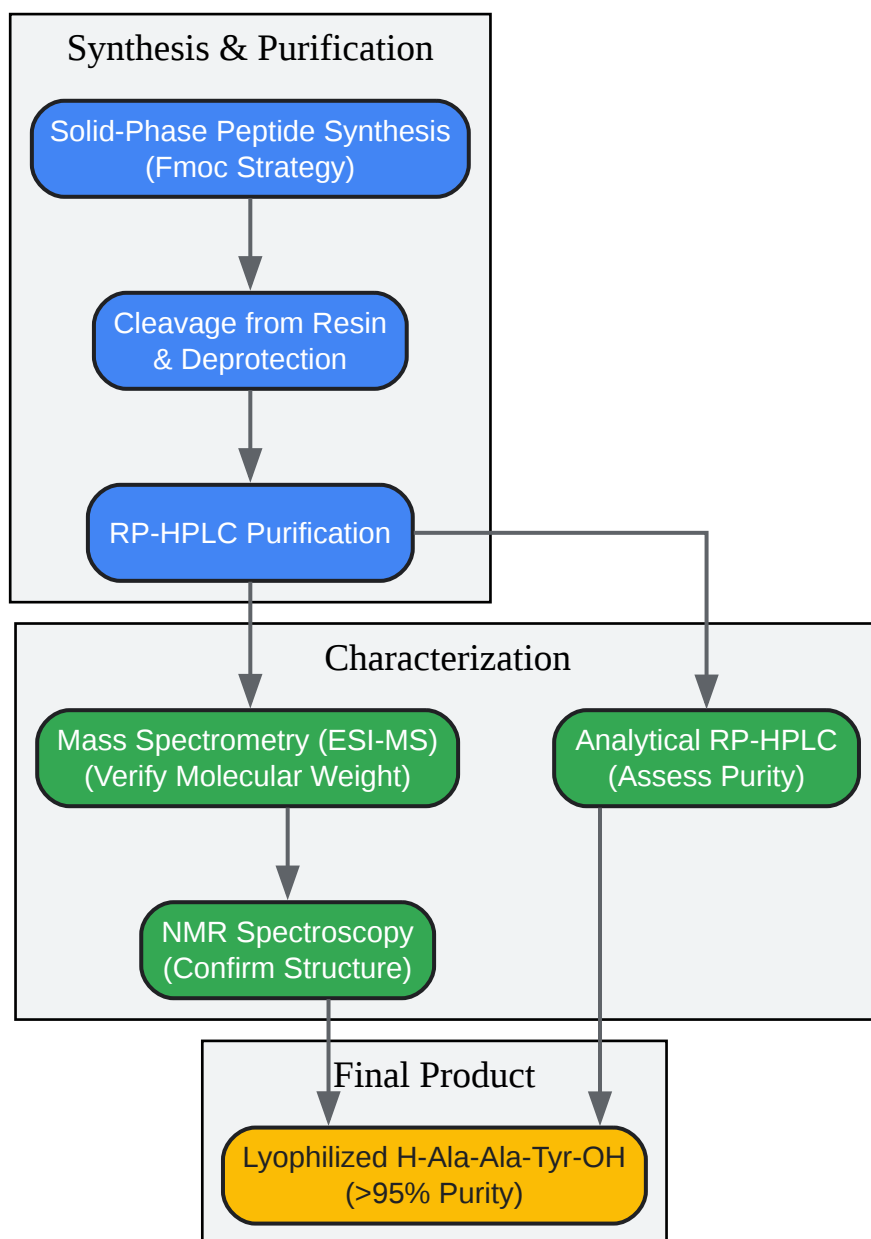
The physicochemical properties of **H-Ala-Ala-Tyr-OH** are summarized below. These values are critical for its handling, formulation, and application in experimental assays.

Property	Value	Source
IUPAC Name	(2S)-2-[[[(2S)-2-[[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)]propanoic Acid	PubChem[2]
Molecular Formula	C ₁₅ H ₂₁ N ₃ O ₅	PubChem[2]
Molecular Weight	339.35 g/mol	PubChem[2]
Monoisotopic Mass	339.148121 Da	PubChem[2]
Theoretical pI	~5.6	Calculated*
Solubility	Soluble in aqueous solutions. The tyrosine side chain may decrease solubility compared to all-alanine peptides.	General Knowledge
Canonical SMILES	<chem>CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N</chem>	PubChem

*Note on Theoretical pI Calculation: The isoelectric point (pI) is the pH at which the net charge of the peptide is zero. It is estimated by averaging the pKa values of the ionizable groups: the N-terminal amine (~8.0), the C-terminal carboxyl (~3.1), and the tyrosine side chain (~10.1). For a peptide with an acidic side chain, the pI is the average of the two lowest pKa values. For **H-Ala-Ala-Tyr-OH**, the relevant pKa values are for the C-terminal carboxyl group and the N-terminal amino group, as the tyrosine hydroxyl group's pKa is much higher. Therefore, $pI \approx (pKa_{COOH} + pKa_{NH2}) / 2$. Using typical backbone pKa values, the pI is approximately $(3.1 + 8.0) / 2 = 5.55$.

Synthesis, Purification, and Characterization Workflow

The synthesis and validation of **H-Ala-Ala-Tyr-OH** follow a structured workflow, beginning with chemical synthesis and concluding with comprehensive characterization to ensure purity and structural integrity.



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Caption: General workflow for peptide synthesis and characterization.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of **H-Ala-Ala-Tyr-OH**.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis using Fmoc/tBu strategy.

- **Resin Preparation:** Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin. The tert-butyl (tBu) group protects the tyrosine hydroxyl group.
- **Fmoc Deprotection:** Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the tyrosine residue. Wash thoroughly with DMF.
- **First Alanine Coupling:** Dissolve Fmoc-Ala-OH and a coupling agent (e.g., HBTU/HOBt) in DMF. Add an activation base (e.g., DIPEA) and add the mixture to the resin. Agitate for 2 hours. Wash with DMF.
- **Second Alanine Coupling:** Repeat the Fmoc deprotection step (Step 2) to expose the amine of the newly added alanine. Repeat the coupling step (Step 3) with Fmoc-Ala-OH.
- **Final Deprotection:** Perform a final Fmoc deprotection to expose the N-terminal amine.
- **Cleavage and Side-Chain Deprotection:** Wash the resin with dichloromethane (DCM). Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group from tyrosine.
- **Precipitation and Isolation:** Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.

Reversed-Phase HPLC (RP-HPLC) for Purification

- **Sample Preparation:** Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 5% acetonitrile in water with 0.1% TFA.
- **Instrumentation:** Use a preparative RP-HPLC system with a C18 column.
- **Mobile Phases:**
 - Buffer A: 0.1% TFA in water.
 - Buffer B: 0.1% TFA in acetonitrile.
- **Gradient:** Run a linear gradient from 5% to 60% Buffer B over 30-40 minutes at a flow rate appropriate for the column size.
- **Detection and Fractionation:** Monitor the elution profile at 220 nm and 280 nm (for the tyrosine aromatic ring). Collect fractions corresponding to the major peak.
- **Post-Processing:** Analyze collected fractions for purity using analytical HPLC. Pool the pure fractions, freeze, and lyophilize to obtain the final peptide as a white powder.

Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Dissolve the lyophilized peptide in a water/acetonitrile mixture (50:50) with 0.1% formic acid to a concentration of approximately 10-100 μM .
- **Instrumentation:** Utilize an electrospray ionization mass spectrometer (ESI-MS).
- **Analysis:** Infuse the sample and acquire the mass spectrum in positive ion mode. The expected $[\text{M}+\text{H}]^+$ ion should be observed at m/z 340.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the covalent structure and amino acid sequence.

- **Sample Preparation:** Dissolve 1-5 mg of the peptide in 0.5 mL of deuterium oxide (D_2O). Adjust the pH to ~ 4.5 with dilute DCl or NaOD to slow the exchange of amide protons.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

- Experiments:
 - 1D ^1H NMR: Provides an overview of all proton signals.
 - 2D TOCSY: Identifies protons belonging to the same amino acid spin system.
 - 2D NOESY/ROESY: Establishes sequential connectivity by identifying through-space correlations between adjacent residues (e.g., $\text{H}\alpha$ of residue i to the NH of residue $i+1$).
- Expected ^1H Chemical Shifts: The following table provides predicted chemical shift ranges in D_2O .

Residue	$\text{H}\alpha$ (ppm)	$\text{H}\beta$ (ppm)	Aromatic H (ppm)
Ala (N-term)	4.1 - 4.3	1.4 - 1.6 (CH_3)	-
Ala (middle)	4.2 - 4.4	1.3 - 1.5 (CH_3)	-
Tyr (C-term)	4.4 - 4.6	2.9 - 3.2	$\text{H}\delta$: 7.0-7.2, $\text{H}\epsilon$: 6.7-6.9

Potential Biological Activity and Investigation

While **H-Ala-Ala-Tyr-OH** is not a widely characterized bioactive peptide, its structure, particularly the C-terminal tyrosine, suggests potential biological roles that warrant investigation.

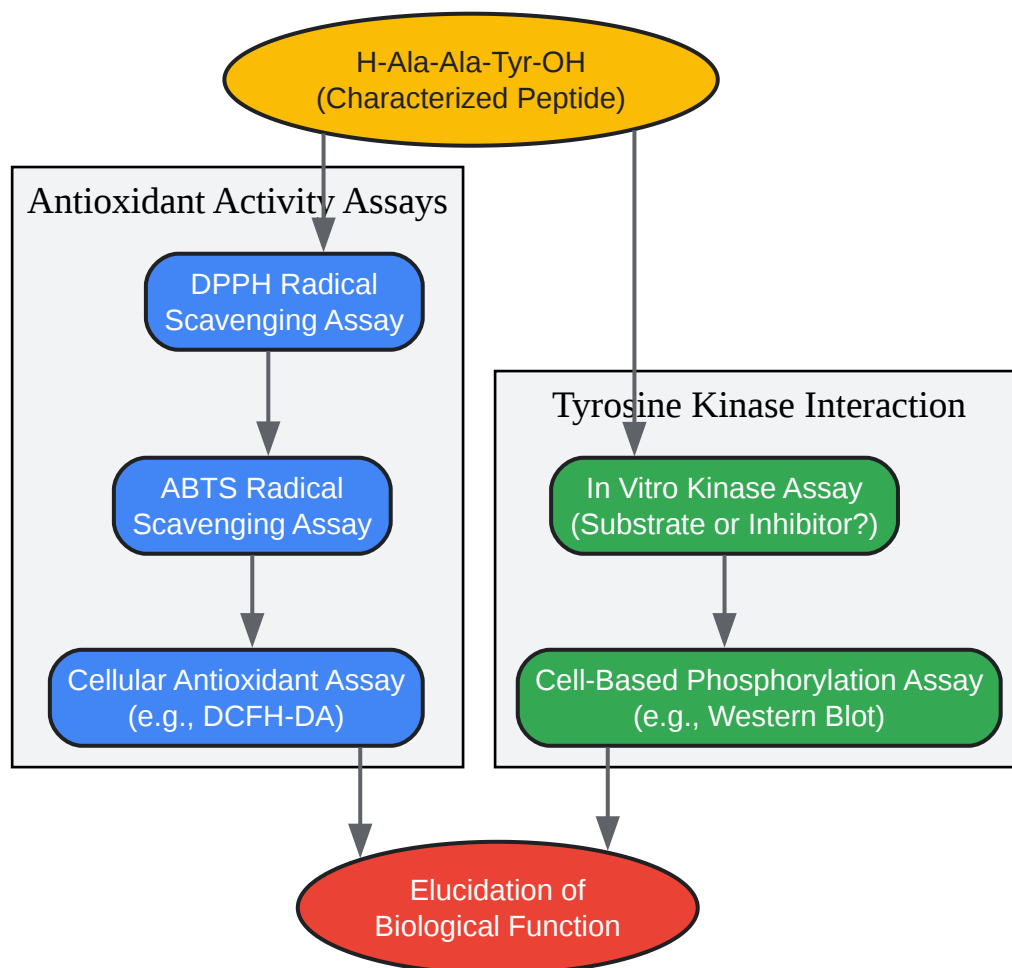
Antioxidant Activity

The phenolic hydroxyl group of tyrosine can donate a hydrogen atom to neutralize free radicals, suggesting that **H-Ala-Ala-Tyr-OH** may possess antioxidant properties. This is a common feature of tyrosine-containing peptides.

Substrate for Tyrosine Kinases

Tyrosine is the target for phosphorylation by protein tyrosine kinases (PTKs), a critical event in many cellular signaling pathways. Peptides containing tyrosine can serve as model substrates or competitive inhibitors for these enzymes. The sequence context around the tyrosine residue is often crucial for kinase recognition.

The diagram below outlines a logical workflow for investigating the potential bioactivity of **H-Ala-Ala-Tyr-OH**.



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Caption: Logical workflow for investigating peptide bioactivity.

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References

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